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Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
structural elucidation of organic molecules. This application note provides a detailed protocol
and data analysis guide for the *H and 13C NMR spectroscopic characterization of Methyl 10-
methylundecanoate, a fatty acid methyl ester (FAME). The methodologies and expected
spectral data presented herein are valuable for researchers in organic synthesis, natural
product chemistry, and drug development for confirming molecular structure and assessing

purity.

Due to the limited availability of experimental NMR spectra for Methyl 10-methylundecanoate
in public databases, this note utilizes predicted spectral data based on established chemical
shift correlations for similar long-chain methyl esters.[1][2][3]

Predicted NMR Data

The chemical structure of Methyl 10-methylundecanoate is shown below:

'H NMR (Predicted)

The predicted *H NMR spectrum of Methyl 10-methylundecanoate is characterized by distinct
signals corresponding to the methyl ester, the long methylene chain, and the terminal isopropyl

group.
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Predicted Chemical

Signal Assignment _ Multiplicity Integration
Shift (ppm)
-OCHs (ester methyl) 3.67 Singlet 3H
-CH2-C(O)0- (o- _
2.30 Triplet 2H
methylene)
-CH2-CH2-C(0O)O- (B- )
1.63 Multiplet 2H
methylene)
-(CH2)s- (bulk _
1.25-1.30 Multiplet 12H
methylene)
-CH(CHs)2 (methine) 151 Multiplet 1H
-CH(CH3)2 (terminal
0.86 Doublet 6H

methyls)

13C NMR (Predicted)

The predicted 3C NMR spectrum provides information on the carbon framework of the

molecule.
Signal Assignment Predicted Chemical Shift (ppm)
-C(0)O- (carbonyl) 174.4
-OCHs (ester methyl) 51.4
-CH2-C(O)O- (a0-methylene) 34.1
-CHz2-CH2-C(O)O- (B-methylene) 25.0
-(CH2)e- (bulk methylene) 29.1-29.5
-CH2-CH(CHs)2 39.0
-CH(CH?3s)2 (methine) 27.9
-CH(CH?3)2 (terminal methyls) 22.6
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Experimental Protocol

This section outlines a general protocol for the acquisition of *H and 3C NMR spectra of Methyl
10-methylundecanoate.

1. Sample Preparation

o Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the
NMR spectrum.

e Solvent: Deuterated chloroform (CDCIs) is a commonly used solvent for FAMES.

e Concentration: Dissolve 5-10 mg of Methyl 10-methylundecanoate in approximately 0.6-
0.7 mL of CDCls.

 Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for
chemical shift referencing (0O ppm).

e NMR Tube: Use a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition

e Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal
dispersion.

¢ 1H NMR Acquisition Parameters (Typical):
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Number of Scans: 16-64 scans.

[¢]

o

Relaxation Delay: 1-2 seconds.

o

Acquisition Time: 2-4 seconds.

[¢]

Spectral Width: 0-12 ppm.

e 13C NMR Acquisition Parameters (Typical):
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[e]

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

o

Number of Scans: 1024 or more, depending on the sample concentration.

[¢]

Relaxation Delay: 2 seconds.

[¢]

Spectral Width: 0-200 ppm.

3. Data Processing

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the spectrum.

» Perform baseline correction.

« Integrate the signals in the *H NMR spectrum.

o Reference the spectrum to the TMS signal at O ppm.

Workflow and Data Analysis

The following diagram illustrates the workflow for the NMR analysis of Methyl 10-
methylundecanoate.
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Sample Preparation

Click to download full resolution via product page

Caption: Workflow for NMR analysis of Methyl 10-methylundecanoate.

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopy analysis of
Methyl 10-methylundecanoate. The predicted *H and *3C NMR data, along with the detailed
experimental protocol, serve as a valuable resource for the structural verification and purity
assessment of this compound. By following the outlined procedures, researchers can
confidently characterize Methyl 10-methylundecanoate and related long-chain fatty acid
methyl esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: NMR Spectroscopy Analysis of Methyl
10-methylundecanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593813#methyl-10-methylundecanoate-nmr-
spectroscopy-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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